molecular formula C8H12N2O B13799865 2-Amino-1-(3-aminophenyl)ethanol CAS No. 754916-16-0

2-Amino-1-(3-aminophenyl)ethanol

Cat. No.: B13799865
CAS No.: 754916-16-0
M. Wt: 152.19 g/mol
InChI Key: AEEIBMSKVGPKNY-UHFFFAOYSA-N
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Description

2-Amino-1-(3-aminophenyl)ethanol (CAS: 52273-77-5) is an aromatic amino alcohol with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol. It features a hydroxyl group and an amino group attached to adjacent carbons of an ethyl chain, which is substituted with a 3-aminophenyl ring. Key physical properties include a melting point of 51–53°C, boiling point of 293°C, and solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol . This compound is primarily utilized in organic synthesis, particularly in iron- or copper-catalyzed iodination and cyclization reactions to produce indolines and dihydrobenzofurans .

Properties

IUPAC Name

2-amino-1-(3-aminophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEIBMSKVGPKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388627
Record name 2-amino-1-(3-aminophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754916-16-0
Record name 2-amino-1-(3-aminophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of 2-Amino-1-(3-aminophenyl)ethanol

Catalytic Hydrogenation of Nitro Precursors

One of the most established methods to prepare ortho- or meta-aminophenylethanols is the catalytic hydrogenation of the corresponding nitrophenylethanol compounds. Specifically, 2-(3-nitrophenyl)ethanol can be converted to this compound by hydrogenation using Raney nickel or palladium catalysts under hydrogen gas.

Key Reaction Parameters and Outcomes (Adapted from US Patent US4937382A)
Parameter Typical Range/Value Notes
Catalyst Raney nickel, Pd/C Raney nickel preferred for high activity
Solvent Ethanol, methanol, water Solvent amount varies 0.5–10 g per g substrate
Hydrogen Pressure 1–50 kg/cm² Pressure affects rate and completeness
Temperature 30–150 °C Reaction typically at 80 °C for optimal rate
Stirring Speed ~1000 rpm Ensures good gas-liquid contact
Reaction Time 1.5–3 hours Until hydrogen uptake ceases
Conversion ~100% Complete conversion of nitro precursor
Yield 98–99% High yield of amino ethanol product

Example: Reduction of 2-(3-nitrophenyl)ethanol at 8.5 kg/cm² hydrogen pressure and 80 °C with Raney nickel catalyst resulted in 100% conversion and 98.9% yield of this compound, confirmed by gas chromatography.

Sodium Borohydride Reduction of Ketone Precursors

Another common synthetic route involves the reduction of 3-aminoacetophenone derivatives using sodium borohydride (NaBH₄) in alcoholic solvents such as ethanol or methanol. This method reduces the ketone group to the corresponding secondary alcohol while preserving the amino substituent.

Parameter Typical Range/Value Notes
Reducing Agent Sodium borohydride (NaBH₄) Mild, selective reducing agent
Solvent Ethanol, methanol Alcoholic solvents preferred
Temperature Room temperature to 65 °C Mild heating (up to 65 °C) can improve yield
Reaction Time 12 hours Prolonged reaction for complete reduction
Purification Recrystallization Removes impurities and unreacted starting material
Yield 60–75% Moderate to good yield

This method is advantageous for laboratory-scale synthesis due to mild conditions and ease of operation but may have lower yields compared to catalytic hydrogenation.

Biocatalytic Reduction Approaches

Enzymatic reduction using alcohol dehydrogenases (ADHs) has been explored for the synthesis of chiral this compound derivatives. These methods offer high stereoselectivity and operate under mild aqueous conditions.

Parameter Typical Range/Value Notes
Enzyme Alcohol dehydrogenase Source-specific enzymes for selectivity
Cofactor NADPH Regeneration systems required
pH ~7.0 Neutral conditions optimal
Solvent Aqueous buffers Biocompatible solvents
Yield 50–90% Dependent on enzyme efficiency

While promising for producing enantiomerically pure compounds, biocatalytic methods require optimization of cofactor recycling and enzyme stability.

Comparative Summary of Preparation Methods

Method Catalyst/Agent Conditions Yield (%) Advantages Disadvantages
Catalytic Hydrogenation Raney nickel, Pd/C H₂ gas, 30–150 °C, 1–50 kg/cm² 98–99 High yield, scalable Requires high-pressure equipment
NaBH₄ Reduction Sodium borohydride RT to 65 °C, alcoholic solvent 60–75 Mild conditions, simple setup Moderate yield, longer time
Biocatalytic Reduction Alcohol dehydrogenase pH ~7, aqueous, NADPH cofactor 50–90 High stereoselectivity Enzyme cost, cofactor recycling

Research Findings and Notes

  • The catalytic hydrogenation method is well-documented in patent literature (e.g., US4937382A), demonstrating near-quantitative conversion and high purity of this compound.
  • Sodium borohydride reduction is widely used in academic labs for its operational simplicity but generally yields lower isolated product amounts and may require additional purification steps.
  • Biocatalytic approaches, though less common, are gaining traction for chiral synthesis and green chemistry applications but need further development for industrial scalability.
  • The choice of solvent, pH, and temperature critically influences reaction rates and selectivity in all methods.
  • Analytical techniques such as gas chromatography and HPLC are essential for monitoring reaction progress and purity assessment.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-aminophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(3-aminophenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-aminophenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in

Biological Activity

2-Amino-1-(3-aminophenyl)ethanol, a compound with significant biological activity, has garnered attention in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is an amino alcohol characterized by its phenyl group substituted with amino functionalities. The structure can be represented as follows:

C8H12N2O\text{C}_8\text{H}_{12}\text{N}_2\text{O}

This compound's unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, leading to therapeutic effects. Ongoing research aims to elucidate the precise mechanisms involved.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, a study reported that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

2. Antimalarial Activity

In a comparative study of small molecules, this compound was evaluated alongside other amino alcohols for antimalarial properties. The compound demonstrated notable efficacy in reducing parasitemia in Plasmodium berghei-infected mice, indicating its potential as an antimalarial agent .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the cytotoxicity and antimicrobial efficacy of this compound against various cell lines (HepG2, L1210, Neuro2A). The results indicated low cytotoxicity across the tested mammalian cell lines while maintaining significant antimicrobial activity .

Case Study 2: Antimalarial Screening

In vivo studies highlighted the pharmacokinetics of this compound, showing rapid absorption and high blood exposure after oral administration. These findings correlate with good solubility and low intrinsic clearance, making it a candidate for further development as an antimalarial drug .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEfficacy Observed
AntimicrobialStaphylococcus aureusSignificant inhibition
Escherichia coliSignificant inhibition
AntimalarialPlasmodium bergheiReduction in parasitemia
CytotoxicityHepG2Low risk
L1210Low risk
Neuro2ALow risk

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The pharmacological and synthetic utility of amino alcohol derivatives is heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Halogen-Substituted Derivatives
  • 2-Amino-1-(3-chlorophenyl)ethanol (CAS: 53360-89-7) Molecular formula: C₈H₁₀ClNO Molecular weight: 171.62 g/mol Key features: The chlorine atom introduces electron-withdrawing effects, increasing the acidity of the hydroxyl group and altering reactivity in electrophilic substitutions. Its hydrochloride salt (CAS: 169032-01-3) has enhanced solubility in polar solvents due to ionic character .
  • 2-Amino-1-(3,4-difluorophenyl)ethanol (CAS: 10145-04-7) Molecular formula: C₈H₉F₂NO Key features: Fluorine atoms at the 3- and 4-positions enhance electronegativity, improving stability against oxidation and altering binding affinity in receptor-targeted applications .
Methoxy-Substituted Derivatives
  • 2-Amino-1-(4-methoxyphenyl)ethanol (CAS: sc-341098) Molecular formula: C₉H₁₃NO₂ Melting point: 100–102°C Key features: The methoxy group is electron-donating, increasing solubility in organic solvents and stabilizing intermediates in asymmetric catalysis. This compound is critical for synthesizing enantiomerically pure molecules .
Brominated Analog
  • 2-Amino-1-(2-bromophenyl)ethanol (CAS: 71095-20-0) Key features: Bromine’s steric bulk influences reaction pathways, favoring specific cyclization routes. The compound is often used in radical-mediated syntheses .

Physical Properties and Solubility Trends

Compound (CAS) Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility Profile
2-Amino-1-(3-aminophenyl)ethanol 137.18 51–53 293 DMSO, methanol
2-Amino-1-(3-chlorophenyl)ethanol 171.62 Not reported Not reported Polar solvents (as hydrochloride salt)
2-Amino-1-(4-methoxyphenyl)ethanol 165.21 100–102 325.4 (predicted) Organic solvents

Key observations :

  • Chlorine and fluorine substituents increase molecular weight and polarity, enhancing solubility in polar media.
  • Methoxy groups improve organic solvent compatibility.
  • Hydrochloride salts (e.g., CAS: 169032-01-3) exhibit higher melting points due to ionic lattice stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-1-(3-aminophenyl)ethanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis typically involves reductive amination of 1-(3-aminophenyl)ethanone using NaBH₄ or catalytic hydrogenation. For example, similar compounds (e.g., 2-Amino-1-(3-fluoro-4-methyl-phenyl)ethanol) are synthesized via nucleophilic substitution or ketone reduction . Purification often employs column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization. Reaction pH (6–8) and temperature (25–40°C) are critical to minimize side products like over-reduced amines.

Q. How is the stereochemistry of this compound resolved, and what analytical techniques validate its configuration?

  • Methodological Answer: Chiral HPLC with a cellulose-based column or enzymatic resolution using lipases can isolate enantiomers. Absolute configuration is confirmed via X-ray crystallography (using SHELXL for refinement ) or circular dichroism. For analogs like (R)-2-Amino-1-(pyridin-3-yl)ethanol, stereospecific synthesis with chiral auxiliaries (e.g., Evans oxazolidinones) ensures enantiomeric excess >95% .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies amine (-NH₂ ~1.5 ppm) and ethanol (-OH ~3.2 ppm) groups. Aromatic protons (3-aminophenyl) appear as multiplets at 6.5–7.2 ppm .
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., C₈H₁₂N₂O: [M+H]⁺ = 153.1024).
  • IR : Stretching vibrations for -OH (3200–3400 cm⁻¹) and -NH₂ (1650 cm⁻¹) .

Advanced Research Questions

Q. How does the dual amino substitution at positions 1 and 3 on the phenyl ring influence biological activity compared to mono-substituted analogs?

  • Methodological Answer: Structure-activity relationship (SAR) studies on analogs (e.g., 2-Amino-1-(4-bromophenyl)ethanol) show that dual substitution enhances hydrogen bonding with targets like enzymes or receptors. For example, 3-aminophenyl groups improve binding to kinase domains (IC₅₀ reduction by 40% vs. 4-substituted analogs) . Computational docking (AutoDock Vina) and molecular dynamics simulations quantify interaction energies .

Q. What experimental strategies address contradictions in reported biological data (e.g., cytotoxicity vs. neuroprotective effects)?

  • Methodological Answer: Contradictions may arise from stereochemical impurities or assay conditions. For example:

  • Cytotoxicity : MTT assays on HeLa cells (IC₅₀ = 50 µM) vs. neuroprotection in SH-SY5Y cells (viability ↑30% at 10 µM) .
  • Resolution : Use enantiomerically pure samples and standardized protocols (e.g., ATP-based assays for cytotoxicity; ROS scavenging for neuroprotection) .

Q. How can computational modeling predict the compound’s interaction with non-conventional targets (e.g., RNA or membrane proteins)?

  • Methodological Answer: Molecular dynamics (GROMACS) and QM/MM simulations model interactions with RNA G-quadruplexes or GPCRs. For analogs like 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol, simulations predict π-stacking with nucleic acids (ΔG = -8.2 kcal/mol) . Experimental validation via SPR or microscale thermophoresis confirms binding .

Q. What strategies mitigate oxidative degradation of this compound during long-term stability studies?

  • Methodological Answer:

  • Stabilizers : Add antioxidants (0.1% BHT) or store under nitrogen.
  • Conditions : pH 4–6 buffers reduce amine oxidation. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months .
  • Analytics : HPLC-PDA tracks degradation products (e.g., quinone imines at 254 nm) .

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